![molecular formula C11H14N2O B14165218 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde is a complex organic compound with a unique structure that includes a hexahydro-bipyridinyl ring system and an aldehyde functional group
Preparation Methods
The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by the introduction of the aldehyde group through oxidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bipyridinyl ring system can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bipyridinyl ring system may also interact with various receptors and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde can be compared with other similar compounds, such as:
- 1,2,3,4,5,6-Hexahydro-[4,4’]bipyridinyl
- 1,2,3,4,5,6-Hexahydro-[2,3’]bipyridinyl
- 1,2,3,4,5,6-Hexahydro-[2,2’]bipyridinyl These compounds share the hexahydro-bipyridinyl ring system but differ in the position and type of functional groups. The presence of the aldehyde group in 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde makes it unique and influences its reactivity and applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-piperidin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-8-9-1-2-11(13-7-9)10-3-5-12-6-4-10/h1-2,7-8,10,12H,3-6H2 |
InChI Key |
BVJMXDFBZPYYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
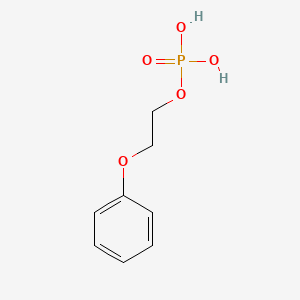
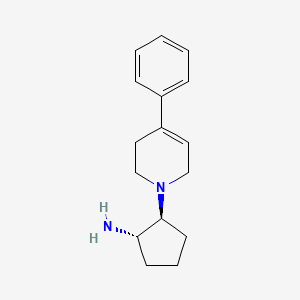
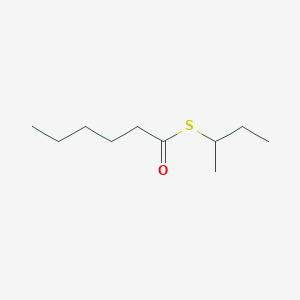
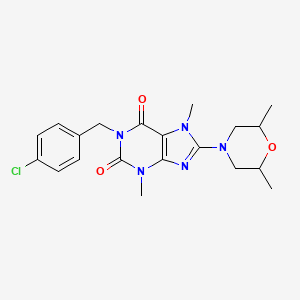
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)

![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)

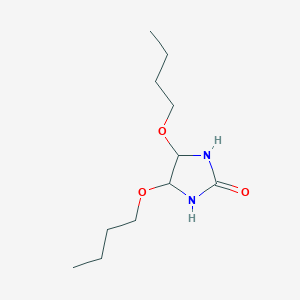
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
